3-Fluoro-5-methylisonicotinaldehyde
Description
3-Fluoro-5-methylisonicotinaldehyde is a pyridine-based heterocyclic compound featuring a fluorine substituent at position 3, a methyl group at position 5, and an aldehyde functional group at position 4 of the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing derivatives such as hydrazones, Schiff bases, or heterocyclic scaffolds. Its aldehyde group enhances reactivity in nucleophilic additions or condensation reactions, making it valuable for constructing complex molecules .
Properties
Molecular Formula |
C7H6FNO |
|---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
3-fluoro-5-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c1-5-2-9-3-7(8)6(5)4-10/h2-4H,1H3 |
InChI Key |
DANXUECALZQXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylisonicotinaldehyde typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 5-methylisonicotinaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, which allows for better control over reaction parameters and higher yields. The use of catalytic systems and advanced fluorinating agents can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-5-methylisonicotinic acid.
Reduction: 3-Fluoro-5-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylisonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Reactivity and Functional Group Analysis
- Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound confers higher electrophilicity compared to carboxylic acid analogs like 3-Fluoro-5-methylisonicotinic acid. This makes the aldehyde more reactive in nucleophilic additions (e.g., forming imines or oximes) but less stable under acidic or oxidative conditions .
- This contrasts with the target compound, where fluorine at position 3 may direct reactions to adjacent positions .
Research Findings and Limitations
- Similarity Scores : Computational analyses indicate that 3-Fluoro-5-methylisonicotinic acid (similarity score: 0.85) shares the closest structural resemblance to the target compound, differing primarily in the functional group .
- Synthetic Challenges : Positional isomers like 2-Fluoro-5-methylisonicotinaldehyde may require distinct synthetic routes due to differences in fluorine-directed reactivity .
Biological Activity
3-Fluoro-5-methylisonicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be described structurally as a derivative of isonicotinaldehyde with a fluorine atom at the 3-position and a methyl group at the 5-position. Its molecular formula is C_7H_6F_NO, indicating the presence of a fluorine atom which can influence its biological activity.
The primary mechanism through which this compound exhibits biological activity is its interaction with bromodomain and extraterminal (BET) proteins. These proteins are involved in regulating gene expression by binding to acetylated lysine residues on histones and non-histone proteins. Inhibition of BET proteins can lead to decreased expression of oncogenes such as MYC, which is often overexpressed in various cancers.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Inhibition of BET Proteins | Reduces expression of MYC and other oncogenes, potentially inhibiting tumor growth. |
| Antioxidant Properties | May exhibit antioxidant effects, contributing to cellular protection. |
| Potential Anti-inflammatory Effects | Could modulate inflammatory pathways, although further studies are needed. |
Case Studies and Research Findings
- Cancer Treatment : In studies involving rodent models, this compound has shown promise in treating various cancers by inhibiting BET proteins. For instance, it has been effective against NUT midline carcinoma and multiple myeloma by suppressing MYC expression .
- Mechanistic Studies : Research has demonstrated that compounds like this compound facilitate the transition from heterochromatin to euchromatin, promoting gene transcription that can lead to tumor suppression .
- Pharmacological Profiles : A detailed profiling study indicated that compounds similar to this compound possess bioactive properties that may contribute to their efficacy in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
